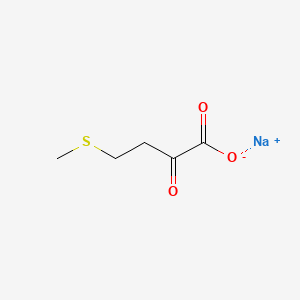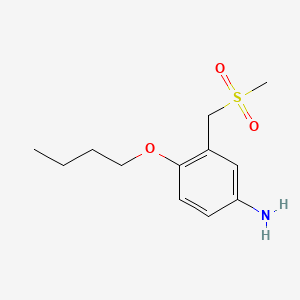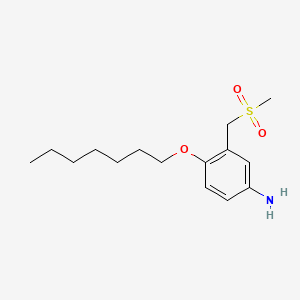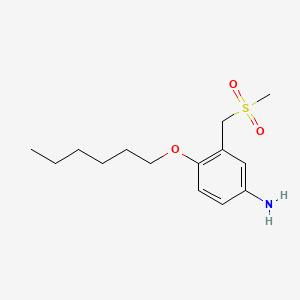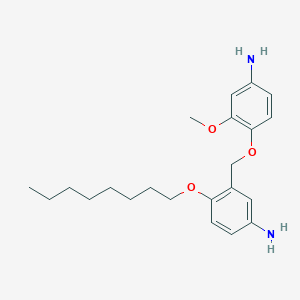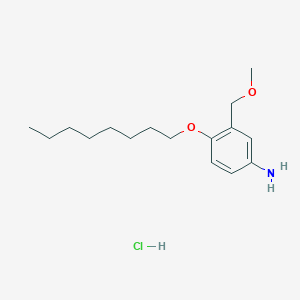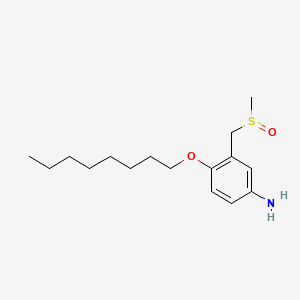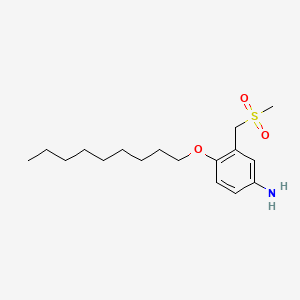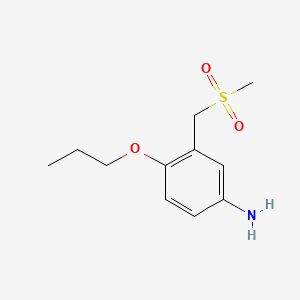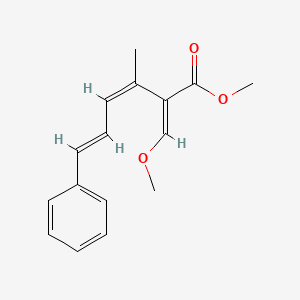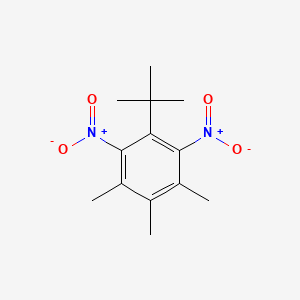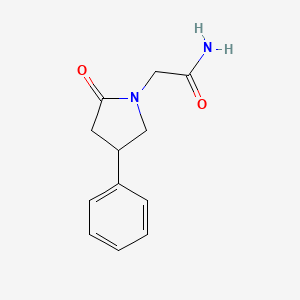
Fonturacetam
Overview
Description
Mechanism of Action
Phenylpiracetam, also known as Fonturacetam, 4-Phenyl-2-pyrrolidone-1-acetamide, 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide, or 4-Phenylpiracetam, is a phenylated analog of the drug piracetam . It has been studied and used by students, researchers, athletes, and professionals in a number of different settings .
Target of Action
Phenylpiracetam binds to α4β2 nicotinic acetylcholine receptors in the brain cortex . It also stimulates nicotinic receptors in the brain which are linked to increased memory function .
Mode of Action
Phenylpiracetam acts as an ampakine, increasing levels of the excitatory neurotransmitter glutamate by stimulating AMPA receptors . It also affects the way our body handles dopamine, acetylcholine, GABA, and glutamate in ways that increase verbal fluency and memory while reducing anxiety levels .
Biochemical Pathways
Phenylpiracetam shares some of its mechanisms of action with piracetam, including the modulation of acetylcholine and glutamate neurotransmission, and the promotion of neuroprotection and cerebral blood flow .
Pharmacokinetics
Phenylpiracetam is absorbed relatively quickly and crosses the blood-brain barrier easily. Once in the brain, it binds to transport proteins and accumulates in neuronal tissue .
Result of Action
Phenylpiracetam may increase levels of dopamine and serotonin to help with attention, focus, creativity, motivation, and memory retention . It also has neuroprotective and anti-inflammatory effects .
Action Environment
Phenylpiracetam is typically prescribed as a general stimulant or to increase tolerance to extreme temperatures and stress . It has been shown to possess a stimulant action in animal models and thus appears on the list of stimulants banned for in-competition use by the World Anti-Doping Agency .
Biochemical Analysis
Biochemical Properties
Phenylpiracetam interacts with various neurotransmitter systems within the central nervous system . It enhances the sensitivity of these receptors, leading to increased neurotransmitter activity . It has been shown to increase the density of receptors for GABA, NMDA, dopamine, and acetylcholine . More neuroreceptors result in more of each neurotransmitter being able to bind to neurons, affecting alertness, cognition, memory, recall, and mood .
Cellular Effects
Phenylpiracetam has been reported to improve cerebral blood flow and influence neurotransmission and receptors essential for cognitive functioning and antioxidant activity . It has been shown to improve wakefulness by stimulating mental activity without causing nervousness or over-stimulation . It affects the way our body handles dopamine, acetylcholine, GABA, and glutamate in ways that increase verbal fluency and memory while reducing anxiety levels .
Molecular Mechanism
Phenylpiracetam’s mechanism of action involves interactions with various neurotransmitter systems and receptors within the central nervous system . It binds to transport proteins and accumulates in neuronal tissue . It is not metabolized by enzymes but rather stored in vesicles and released on demand . It is believed that certain neurotransmitters could be responsible for its cognitive-enhancing effects .
Temporal Effects in Laboratory Settings
Phenylpiracetam shows potential to lower anxiety and depression in animal research . For example, animal studies show that it reduced such behavior symptoms with antidepressant effects in mice and rats with drug-induced psychosis . Much of the research on phenylpiracetam shows that it debilitates the symptoms and rate of cognitive decline in animal studies and humans .
Dosage Effects in Animal Models
In animal models of psychosis, phenylpiracetam exhibits anxiolytic (decrease in anxiety) effects . One study found a greater decrease of anxiety in male rats than in female rats . In inbred anxious mice, phenylpiracetam decreased anxiety and increased exploratory behavior .
Metabolic Pathways
Phenylpiracetam is believed to influence energy metabolism, including increased oxygen utilization in the brain, and permeability of cell and mitochondrial membranes to intermediaries of the Krebs cycle . It is also thought to stimulate the synthesis of cytochrome b5 .
Transport and Distribution
Phenylpiracetam is highly bioavailable when used as a nootropic . Once digested it quickly gets absorbed and crosses the blood-brain barrier . This addition increases its bioavailability and ability to pass through the blood-brain barrier, compared to regular piracetam .
Subcellular Localization
The subcellular localization of Phenylpiracetam is primarily within the central nervous system, where it may stimulate various neurotransmitter systems . It binds to transport proteins and accumulates in neuronal tissue . It is not metabolized by enzymes but rather stored in vesicles and released on demand .
Preparation Methods
Fonturacetam can be synthesized through various methods. One common synthetic route involves the reaction of 2-oxo-1-pyrrolidine acetamide with phenylmagnesium bromide, followed by hydrolysis and purification . The industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Fonturacetam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: this compound can undergo substitution reactions, particularly at the phenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fonturacetam has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of phenyl substitution on the pharmacological properties of racetams.
Biology: Investigated for its neuroprotective effects and potential to enhance cognitive functions.
Industry: Used in the development of new nootropic drugs and cognitive enhancers.
Comparison with Similar Compounds
Fonturacetam is often compared to other racetams, such as:
Piracetam: The parent compound of this compound, known for its cognitive-enhancing effects but less potent.
Aniracetam: Another racetam with anxiolytic properties, but with a different mechanism of action.
Oxiracetam: Known for its stimulating effects and cognitive enhancement.
This compound is unique due to its phenyl group, which enhances its potency and ability to cross the blood-brain barrier more effectively than other racetams .
Properties
IUPAC Name |
2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-11(15)8-14-7-10(6-12(14)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYONXVJRBWWGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868438 | |
| Record name | Fonturacetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77472-70-9 | |
| Record name | Carphedon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77472-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fonturacetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077472709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fonturacetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrrolidineacetamide, 2-oxo-4-phenyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FONTURACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99QW5JU66Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Phenylpiracetam?
A1: Phenylpiracetam exerts its effects through interactions with various neurotransmitter systems. [] Research indicates that it activates adrenaline, adenosine, glucagon-like peptide, sphingosine phosphate, and peroxisome proliferator-activated receptor gamma (PPARG) receptors. [] Furthermore, it inhibits cannabinoid, opioid, histamine, glutamate, nociceptin, orexin, and neuropeptide Y receptors. [] This intricate interplay with neurotransmitter systems contributes to its diverse pharmacological profile.
Q2: How does Phenylpiracetam impact obesity according to studies?
A2: Studies suggest Phenylpiracetam may play a role in regulating metabolism and reducing appetite. [] It appears to influence leptin and cannabinoid receptors, as well as adrenoreceptors and peroxisome receptors, which are involved in fat and carbohydrate metabolism. [] Additionally, it has demonstrated potential in improving sleep quality, which could indirectly contribute to a reduction in fat mass gain. []
Q3: Is Phenylpiracetam metabolized in the body?
A3: Unlike many drugs, Phenylpiracetam exhibits 100% absolute bioavailability and is not metabolized within the body. [] It effectively crosses the blood-brain barrier and is excreted unchanged. [] The maximum concentration (Cmax) in the blood is reached approximately 1 hour after administration, with a half-life (T1/2) of 3-5 hours. []
Q4: How does the structure of Phenylpiracetam compare to other racetams?
A4: Phenylpiracetam distinguishes itself from other racetams through the addition of a phenyl group to the pyrrolidone ring. [, ] This structural modification contributes to its unique pharmacological profile and potentially enhances its ability to cross the blood-brain barrier.
Q5: Can Phenylpiracetam form solid solutions with other compounds?
A5: Yes, research indicates that Phenylpiracetam demonstrates miscibility with its enantiomers in both scalemic and racemic samples, leading to the formation of solid solutions. [] This property stems from the presence of pseudoinversion centers and the adoption of diverse conformations in its crystal structure. []
Q6: What are the potential applications of Phenylpiracetam in forensic toxicology?
A6: Phenylpiracetam's physicochemical properties bear resemblance to pyrrolidinophenone derivatives, a class of psychoactive substances. [, ] Consequently, it has been investigated as a model compound for developing selective solid-phase extraction methods to isolate pyrrolidinophenone derivatives from biological samples. [, ] This is crucial for forensic toxicology analyses.
Q7: What is the role of mitochondrial function in the nootropic effects of Phenylpiracetam?
A7: Studies in rats with alloxan-induced hyperglycemia suggest that Phenylpiracetam's nootropic effects might be linked to its ability to improve mitochondrial function in neurons. [, ] It appears to protect against mitochondrial pore opening and restore mitochondrial transmembrane potential, suggesting a potential mechanism for its cognitive-enhancing properties. [, ]
Q8: Are there any concerns regarding the presence of Phenylpiracetam in dietary supplements?
A8: Yes, Phenylpiracetam is considered an unauthorized ingredient in dietary supplements in many countries, including those within the European Union. [] Its inclusion in products marketed for cognitive enhancement raises concerns about potential health risks, especially when combined with other substances or consumed without medical supervision.
Q9: What analytical techniques are commonly employed to characterize and quantify Phenylpiracetam?
A9: Gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and quantify Phenylpiracetam in various matrices. [] Additionally, liquid chromatography coupled with mass spectrometry (LC-MS) techniques, particularly those employing quadrupole time-of-flight (QTOF) mass analyzers, are valuable tools for detecting Phenylpiracetam and other unapproved drugs in dietary supplements. []
Q10: Have there been any studies investigating the stereochemistry of Phenylpiracetam and its impact on pharmacological activity?
A10: Yes, research has explored the stereochemistry of Phenylpiracetam and its derivatives, particularly focusing on the influence of chirality on pharmacological properties. [] This area of study is crucial for understanding the relationship between structure and activity, potentially leading to the development of more potent and selective therapeutics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide](/img/structure/B1677558.png)

